molecular formula C30H32N4O4S B12031939 Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 539812-19-6

Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B12031939
CAS No.: 539812-19-6
M. Wt: 544.7 g/mol
InChI Key: LWEJYSZOLGOZDU-UHFFFAOYSA-N
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Description

    Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate: is a complex organic compound with a lengthy name. Let’s break it down:

  • Its chemical formula is:

    C26H28N6O4S\text{C}_{26}\text{H}_{28}\text{N}_6\text{O}_4\text{S}C26​H28​N6​O4​S

    .
  • This compound may have applications in various fields due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that detailed experimental data and specific references are essential for a comprehensive article

    : Example reference. : Another reference. : Yet another reference. : And one more. : Final reference.

    Biological Activity

    Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    The compound features a triazole ring, a phenoxy group, and a benzoate moiety, which are known to influence its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.

    Biological Activity Overview

    The biological activity of this compound can be categorized into various pharmacological effects, including:

    • Antimicrobial Activity : The triazole derivatives have shown significant antimicrobial properties against various pathogens.
    • Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.
    • Neuropharmacological Effects : The triazole moiety is often associated with interactions at serotonin receptors, which may have implications for treating neurological disorders.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntimicrobialInhibition of bacterial growth
    AnticancerReduced viability in cancer cell lines
    NeuropharmacologicalModulation of serotonin receptor activity

    Case Study 1: Antimicrobial Efficacy

    In a study focused on the synthesis and evaluation of triazole derivatives, it was found that This compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

    Case Study 2: Anticancer Activity

    Another research highlighted the compound's efficacy against human breast cancer cells. The IC50 value was reported at 18 μM, demonstrating moderate potency. The mechanism of action involved the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways. This suggests that compounds with similar structures could be further developed as chemotherapeutics targeting PARP-related pathways .

    Mechanistic Insights

    The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

    • Serotonin Receptors : The triazole structure allows binding to serotonin receptors, particularly 5-HT6R, which is implicated in cognitive functions and neurodegenerative diseases .
    • Enzyme Inhibition : The presence of the thioacetamido group may enhance its ability to inhibit enzymes involved in critical biochemical pathways related to cancer progression .

    Properties

    CAS No.

    539812-19-6

    Molecular Formula

    C30H32N4O4S

    Molecular Weight

    544.7 g/mol

    IUPAC Name

    methyl 4-[[2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

    InChI

    InChI=1S/C30H32N4O4S/c1-20-6-14-24(15-7-20)34-26(18-38-25-16-10-22(11-17-25)30(2,3)4)32-33-29(34)39-19-27(35)31-23-12-8-21(9-13-23)28(36)37-5/h6-17H,18-19H2,1-5H3,(H,31,35)

    InChI Key

    LWEJYSZOLGOZDU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)COC4=CC=C(C=C4)C(C)(C)C

    Origin of Product

    United States

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